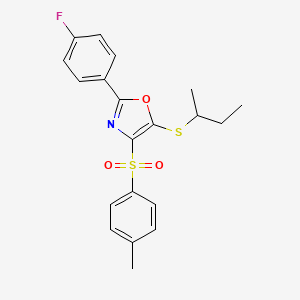

5-(butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole

CAS No.: 850927-16-1

Cat. No.: VC7073015

Molecular Formula: C20H20FNO3S2

Molecular Weight: 405.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850927-16-1 |

|---|---|

| Molecular Formula | C20H20FNO3S2 |

| Molecular Weight | 405.5 |

| IUPAC Name | 5-butan-2-ylsulfanyl-2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |

| Standard InChI | InChI=1S/C20H20FNO3S2/c1-4-14(3)26-20-19(27(23,24)17-11-5-13(2)6-12-17)22-18(25-20)15-7-9-16(21)10-8-15/h5-12,14H,4H2,1-3H3 |

| Standard InChI Key | SRDATKZFHDYREC-UHFFFAOYSA-N |

| SMILES | CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Features

5-(Butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole (IUPAC name: 5-(sec-butylsulfanyl)-2-(4-fluorophenyl)-4-(4-toluenesulfonyl)-1,3-oxazole) is characterized by a 1,3-oxazole core substituted at the 2-, 4-, and 5-positions. The 2-position hosts a 4-fluorophenyl group, while the 4-position is occupied by a 4-methylbenzenesulfonyl (tosyl) moiety. At the 5-position, a butan-2-ylsulfanyl (sec-butylthio) group completes the structure .

The molecular formula is C₂₀H₁₉FNO₃S₂, with a molecular weight of 428.5 g/mol. Key structural features include:

-

1,3-oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 3.

-

4-Fluorophenyl group: Introduces electron-withdrawing properties via the fluorine substituent.

-

Tosyl group: Enhances metabolic stability and influences solubility via sulfonyl functionality.

-

Sec-butylthio group: A branched alkylthio chain that may modulate lipophilicity and membrane permeability .

Physicochemical Characterization

Physicochemical data for this compound can be extrapolated from related sulfonamide-containing oxazoles :

Spectral Properties

-

UV-Vis: Absorption maxima near 260–280 nm due to aromatic π→π* transitions .

-

FT-IR: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) confirm sulfonyl groups. C-F stretching appears at ~1220 cm⁻¹ .

-

¹H NMR: Key signals include:

-

13C NMR: Resonances at δ 160–165 ppm (C=O), δ 115–120 ppm (C-F), and δ 20–25 ppm (sec-butyl CH₃).

Biological Activity and Mechanisms

While specific bioactivity data for this compound are unavailable, structurally related oxazoles exhibit notable antimicrobial and antifungal properties .

In Silico Predictions

PASS (Prediction of Activity Spectra for Substances) analysis of analogous compounds predicts:

-

Pa (Probability of Activity): 0.28–0.49 for antimycobacterial and antiinfective targets .

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in Daphnia magna assays) .

Comparative Analysis of Oxazole Derivatives

The table below contrasts key features of related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume